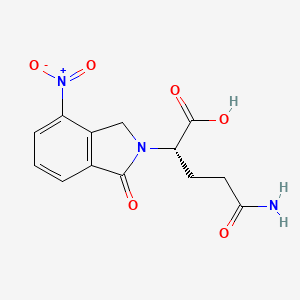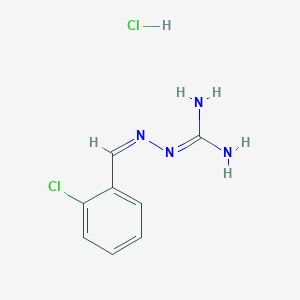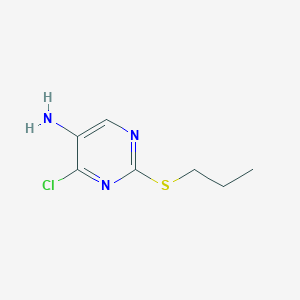
4-Chloro-2-(propylthio)pyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(propylthio)pyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3S and a molecular weight of 238.14 g/mol . It is a derivative of pyrimidine and is known for its applications as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the preparation of antiplatelet agents like Ticagrelor .
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(propylthio)pyrimidin-5-amine involves several steps. One common method includes the reaction of 4,6-dichloro-5-nitro-2-propylsulfanyl-pyrimidine with hydrogen gas in the presence of a catalyst . The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions . The process involves the following steps:
- Dissolution of the starting material in a suitable solvent like tert-butyl methyl ether.
- Introduction of the catalyst and purging with nitrogen.
- Hydrogenation at elevated temperatures (around 65°C) and pressures (up to 10 bar).
- Monitoring the reaction progress through hydrogen uptake and temperature changes.
- Post-reaction purification to obtain the final product .
Analyse Chemischer Reaktionen
4-Chloro-2-(propylthio)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor compound can be reduced to an amine group using hydrogenation.
Oxidation Reactions: The sulfur atom in the propylthio group can undergo oxidation to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and solvents such as methanol or acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(propylthio)pyrimidin-5-amine is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(propylthio)pyrimidin-5-amine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of Ticagrelor, the compound contributes to the formation of the triazole ring, which is essential for the drug’s antiplatelet activity . Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing their aggregation and reducing the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(propylthio)pyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar in structure but with different substituents at the 5-position.
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Contains a nitro group and hydroxyl groups instead of amine and chlorine.
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: A precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a valuable intermediate for synthesizing specific pharmaceutical agents .
Eigenschaften
CAS-Nummer |
2518048-22-9 |
|---|---|
Molekularformel |
C7H10ClN3S |
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
4-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C7H10ClN3S/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZKDROFRLEWEOSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC=C(C(=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


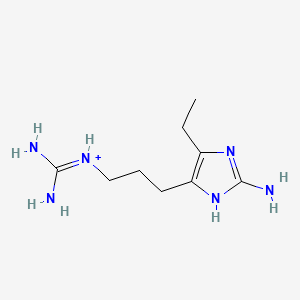
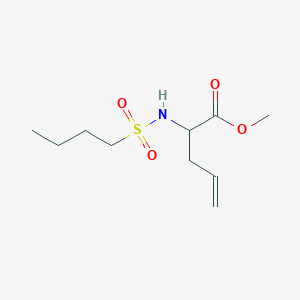
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
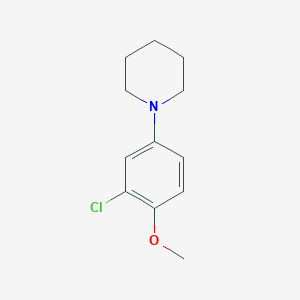
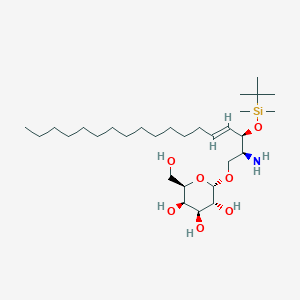
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
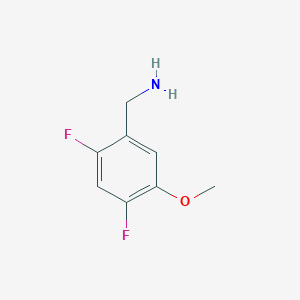
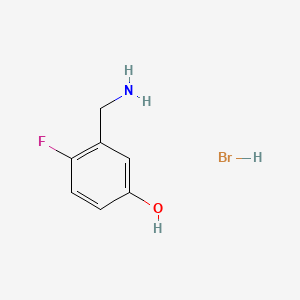
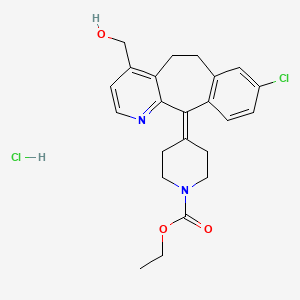
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)

